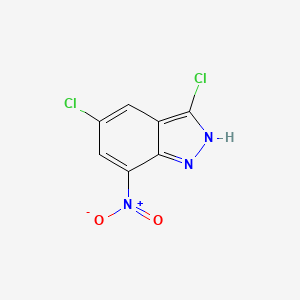

3,5-Dichloro-7-nitro-1H-indazole

Description

Significance of Indazole Scaffold in Advanced Organic and Medicinal Chemistry

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the design of biologically active molecules. nih.gov Its structural rigidity and the presence of nitrogen atoms capable of hydrogen bonding contribute to its ability to interact with a wide array of biological targets.

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The indazole nucleus is widely recognized as such a scaffold. nih.gov This privileged nature stems from its ability to present substituents in a well-defined three-dimensional arrangement, facilitating interactions with the active sites of enzymes and receptors. A multitude of indazole-containing compounds have been developed, demonstrating a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. researchgate.net

The functionalization of the indazole scaffold with halogen and nitro groups is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of the resulting molecules. Halogen atoms, such as chlorine, can enhance metabolic stability and improve membrane permeability. The introduction of a nitro group, a strong electron-withdrawing functionality, can significantly alter the electronic profile of the indazole ring system. This modification can influence the acidity of the N-H proton and the reactivity of the molecule in various chemical transformations. Furthermore, the nitro group itself can be a key pharmacophore or a precursor to other functional groups, such as amines, which are pivotal for further molecular elaboration. The strategic placement of these substituents is crucial in fine-tuning the biological activity and selectivity of indazole-based compounds. For instance, derivatives of 3-chloro-6-nitro-1H-indazole have been investigated as potential antileishmanial agents. nih.gov

Research Context of 3,5-Dichloro-7-nitro-1H-indazole within Indazole Chemistry

Within the extensive family of substituted indazoles, this compound presents a unique combination of functional groups that warrants specific academic attention. Its chemical properties are shaped by the interplay of the two chlorine atoms and the nitro group on the indazole core.

The specific substitution pattern of this compound distinguishes it from its various positional isomers. The electronic effects of the two chlorine atoms at positions 3 and 5, combined with the strongly electron-withdrawing nitro group at position 7, create a distinct electronic landscape across the heterocyclic system. This unique arrangement influences the molecule's reactivity, spectroscopic characteristics, and potential biological activity.

The study of positional isomerism is critical in understanding structure-activity relationships. For example, the biological activity of dichloronitrobenzene, a related simple aromatic system, is known to vary between its different isomers. Similarly, the placement of the chloro and nitro substituents on the indazole ring, as seen in isomers like 3-chloro-6-nitro-1H-indazole and 3,7-dichloro-5-nitro-1H-indazole, leads to different chemical and biological profiles. nih.gov The investigation of this compound, therefore, provides a valuable data point in the broader study of dihalogenated nitroindazoles.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 316810-83-0 | C7H3Cl2N3O2 | 232.02 |

| 3-Chloro-6-nitro-1H-indazole | 50593-68-5 | C7H4ClN3O2 | 197.58 |

| 3-Chloro-5-nitro-1H-indazole | 4812-45-7 | C7H4ClN3O2 | 197.58 |

| 3,7-Dichloro-5-nitro-1H-indazole | Not Available | C7H3Cl2N3O2 | 232.02 |

The academic investigation of this compound is driven by its potential as a versatile building block in organic synthesis and as a candidate for biological screening. The presence of multiple reactive sites—the N-H proton, the two distinct chlorine atoms, and the nitro group—offers numerous possibilities for further chemical modification. The chlorine atoms can potentially be displaced through nucleophilic substitution reactions, while the nitro group can be reduced to an amino group, providing a handle for amide bond formation or other derivatizations.

Given the established biological importance of substituted indazoles, a comprehensive study of this compound is a logical step in the exploration of this chemical space. Its unique substitution pattern may lead to novel biological activities or improved properties compared to its known isomers. The synthesis and characterization of this compound and its derivatives are essential for building a comprehensive understanding of the structure-activity relationships within the dihalogenated nitroindazole class and for the potential discovery of new lead compounds for drug development. While specific, in-depth research on this particular isomer is not as abundant as for some of its counterparts, its structural uniqueness provides a strong rationale for its continued investigation.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-7-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O2/c8-3-1-4-6(10-11-7(4)9)5(2-3)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELXRSVXPWIVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNC(=C21)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646677 | |

| Record name | 3,5-Dichloro-7-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316810-83-0 | |

| Record name | 3,5-Dichloro-7-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316810-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-7-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 3,5 Dichloro 7 Nitro 1h Indazole

Reactivity of the Indazole Nucleus in 3,5-Dichloro-7-nitro-1H-indazole

Electrophilic Substitution Reactions on the Indazole Ring

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility of these reactions is highly dependent on the electron density of the aromatic system. Electron-donating groups activate the ring towards electrophilic attack, whereas electron-withdrawing groups deactivate it.

The indazole ring system in this compound is substituted with three potent electron-withdrawing groups: a nitro group at position 7 (C7) and chlorine atoms at positions 3 (C3) and 5 (C5). Both nitro and halo groups decrease the electron density of the aromatic ring, making it significantly less nucleophilic. This strong deactivation renders the benzene (B151609) portion of the indazole nucleus highly resistant to common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Consequently, there is a lack of reported research on successful electrophilic aromatic substitution on this specific compound, as the harsh conditions required would likely lead to degradation or undesirable side reactions.

Nucleophilic Substitution Reactions Involving Chlorine and Nitro Groups

In contrast to its inertness toward electrophiles, the electron-deficient nature of the this compound ring system makes it susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group.

Key potential SNAr reactions include:

Displacement of Chlorine: Strong nucleophiles such as alkoxides, thiolates, or amines can displace the chlorine atoms. The relative reactivity of the C3-Cl versus the C5-Cl would depend on the specific reaction conditions and the nature of the nucleophile. In similar dichloro-heteroaromatic systems, regioselectivity can often be controlled.

Displacement of the Nitro Group: While less common than halide displacement, the nitro group can also be displaced by nucleophiles in highly activated aromatic systems. Studies on compounds like 5,7-dinitroquinazoline-4-one have demonstrated the mechanistic possibility of nucleophilic substitution of a nitro group rsc.org.

The presence of multiple potential leaving groups allows for sequential substitution reactions, making this scaffold a building block for more complex functionalized indazoles nih.gov.

Directed Functionalization of this compound

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a route to highly valuable aminoindazole derivatives. The C7-nitro group of this compound can be selectively reduced to the corresponding 7-amino-3,5-dichloro-1H-indazole using various established methods. This transformation is crucial as the resulting amino group can be further modified, for instance, via diazotization or acylation.

Commonly employed methods for the reduction of aromatic nitro groups are highly effective and can be applied to this substrate. These methods include catalytic hydrogenation and chemical reduction with metals or metal salts.

| Reagent/System | Conditions | Comments |

| H₂ with Metal Catalyst | H₂ gas, Catalyst (e.g., Pd/C, Pt/C, Raney Ni), Solvent (e.g., Ethanol, Ethyl Acetate) | A clean and efficient method, often providing high yields. The choice of catalyst and solvent can be optimized. |

| Metal in Acidic Media | Fe/HCl, Sn/HCl, Zn/HCl | Classic and cost-effective methods, though the workup can be cumbersome due to the formation of metal salts. |

| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O, Solvent (e.g., Ethanol, Ethyl Acetate) | A milder alternative to metal/acid systems, often used for substrates with acid-sensitive functional groups. |

| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, Aqueous or mixed solvent system | A useful reagent for chemoselective reductions in the presence of other reducible groups. |

The resulting 7-amino-3,5-dichloro-1H-indazole is a versatile intermediate for the synthesis of biologically active compounds and functional materials.

C3-Functionalization Strategies (e.g., Alkylation, Arylation, Amine Coupling, Formylation, Nitration)

The functionalization of the C3 position is a key strategy for modifying the properties of the indazole scaffold chim.itmdpi.comresearchgate.net. In this compound, the presence of a chlorine atom at the C3 position provides a direct handle for introducing a variety of substituents via cross-coupling and substitution reactions. Direct C3-formylation or nitration is not applicable due to the existing chlorine substituent.

Palladium-Catalyzed Cross-Coupling Reactions: The C3-Cl bond is well-suited for participation in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

| Reaction Name | Coupling Partner | Product Type | Catalyst/Ligand System |

| Suzuki-Miyaura Coupling | Organoboronic acids or esters (R-B(OR)₂) | C3-Aryl or C3-Alkyl indazoles | Pd(PPh₃)₄, PdCl₂(dppf), etc. mdpi.comresearchgate.net |

| Buchwald-Hartwig Amination | Amines (R₂NH) | C3-Amino indazoles | Pd₂(dba)₃, BINAP, Xantphos, etc. |

| Sonogashira Coupling | Terminal alkynes (R-C≡CH) | C3-Alkynyl indazoles | PdCl₂(PPh₃)₂, CuI |

| Heck Coupling | Alkenes | C3-Alkenyl indazoles | Pd(OAc)₂, P(o-tol)₃ |

These methods allow for the introduction of diverse aryl, alkyl, and amino groups at the C3 position, enabling the synthesis of a wide array of derivatives. The Suzuki-Miyaura cross-coupling, in particular, is widely used for the C3-functionalization of haloindazoles to produce valuable pharmaceutical precursors mdpi.comresearchgate.netresearchgate.net.

Nucleophilic Substitution at C3: The C3 position of the indazole ring can also undergo direct nucleophilic substitution, although this may require activated substrates or strong nucleophiles. The electron-withdrawing nature of the attached benzene ring and the other substituents can facilitate the displacement of the C3-chlorine by nucleophiles such as amines, alkoxides, or thiolates.

Photochemical Reactivity and Rearrangements

Nitroaromatic compounds are known to be photochemically active, and their behavior upon irradiation with UV light has been a subject of study. While specific photochemical studies on this compound are not widely reported, the expected reactivity can be inferred from studies on similar nitro-functionalized heterocycles, such as 4-nitroimidazole.

Research on 4-nitroimidazole has shown that direct photolysis in the near-UV range (300–400 nm) can lead to the loss of the nitro group. The primary photochemical fragmentation pathways involve the elimination of reactive nitrogen species like nitric oxide (NO) and nitrous acid (HONO). Another potential reaction pathway under atmospheric or oxidative conditions is hydroxylation of the ring, mediated by hydroxyl radicals generated photochemically.

For this compound, analogous photochemical reactions could be anticipated:

Nitro Group Elimination: Irradiation could lead to the cleavage of the C-N bond, resulting in the formation of a 3,5-dichloro-1H-indazolyl radical and nitrogen dioxide (NO₂).

Rearrangement Reactions: Photochemically excited nitroarenes can undergo rearrangements, such as conversion to nitrites (ONO group), which can then lead to further reactions.

Reductive Cyclization: If the nitro group is positioned ortho to a suitable substituent (which is not the case here for an intramolecular reaction without prior functionalization), photochemical-induced reductive cyclization can occur.

The specific products and efficiencies of these photochemical processes would depend on factors such as the wavelength of light, the solvent, and the presence of other reactive species like oxygen or hydrogen donors.

Reaction Mechanisms and Intermediate Species in this compound Chemistry

The reactivity of the this compound molecule is dictated by the interplay of the indazole core and its electron-withdrawing substituents: two chlorine atoms and a nitro group. These groups significantly influence the electron density distribution across the bicyclic system, affecting its susceptibility to various chemical transformations.

Elucidation of Reaction Pathways and Transition States

Detailed computational studies are essential to map the specific reaction pathways and identify the transition states for reactions involving this compound. Such studies would typically employ quantum chemical methods like Density Functional Theory (DFT) to model the reaction coordinates.

For a generalized electrophilic substitution reaction, the pathway would involve the formation of a sigma complex (also known as an arenium ion) as a high-energy intermediate. The stability of this intermediate, and thus the activation energy of the reaction, is heavily influenced by the position of the substituents. In the case of this compound, the strong electron-withdrawing nature of the chloro and nitro groups deactivates the ring system towards electrophilic attack. Computational analysis would be required to determine the most likely site of substitution and the geometry of the corresponding transition state.

Nucleophilic aromatic substitution (SNAr) is a more probable reaction pathway for this electron-deficient system. The chlorine atoms at positions 3 and 5 are potential sites for nucleophilic attack. The reaction mechanism would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro group.

Table 1: Postulated Reaction Intermediates in the Chemistry of this compound

| Reaction Type | Intermediate Species | Key Stabilizing/Destabilizing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Destabilized by electron-withdrawing Cl and NO₂ groups. |

Annular Tautomerism and Isomer Interconversion in Indazole Systems

Annular tautomerism is a characteristic feature of N-unsubstituted indazoles, involving the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole (B372694) ring. This results in an equilibrium between the 1H- and 2H-tautomers.

For the parent indazole molecule, the 1H-tautomer is generally the more stable form. nih.govnih.gov The relative stability of these tautomers can be significantly influenced by the nature and position of substituents, solvent effects, and solid-state packing forces. researchgate.netsemanticscholar.org The electron-withdrawing or donating properties of substituents can alter the basicity of the nitrogen atoms and the aromaticity of the respective tautomeric forms.

In the case of this compound, the presence of three strong electron-withdrawing groups is expected to have a profound impact on the tautomeric equilibrium. Theoretical calculations would be necessary to determine the relative energies of the 1H- and 2H-tautomers of this specific compound. It is plausible that the electronic effects of the substituents could shift the equilibrium, potentially stabilizing the 2H-tautomer to a greater extent than in the unsubstituted parent compound.

Interconversion between the tautomers typically proceeds through a low-energy pathway, often facilitated by solvent molecules acting as proton relays. The transition state for this process would involve the partial breaking and forming of N-H and solvent-H bonds.

Table 2: General Characteristics of Annular Tautomers in Indazole Systems

| Tautomer | General Stability Trend | Factors Influencing Stability |

|---|---|---|

| 1H-Indazole | Generally more stable | Aromaticity of the bicyclic system. researchgate.net |

Advanced Spectroscopic Characterization of 3,5 Dichloro 7 Nitro 1h Indazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, offering profound insights into the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are pivotal in assigning the structure of indazole derivatives. The chemical shifts (δ) observed in these spectra are highly sensitive to the electronic environment of the nuclei, which is influenced by the nature and position of substituents on the indazole ring.

For instance, in nitro-substituted indazoles, the strongly electron-withdrawing nitro group significantly influences the chemical shifts of nearby protons and carbons. In the ¹H NMR spectrum of nitrobenzene (B124822), a model for understanding these effects, the ortho protons are the most deshielded, followed by the para and then the meta protons, due to the nitro group's inductive and resonance effects. stackexchange.com This trend of deshielding is also observed in nitro-indazole derivatives. For example, in 7-nitro-2-phenyl-2H-indazole, the proton at the 3-position (H3) appears as a singlet at a downfield chemical shift. rsc.org Similarly, the presence of halogens like chlorine also leads to characteristic shifts in the NMR spectra.

The ¹³C NMR spectra provide complementary information. The carbon atoms attached to or near electron-withdrawing groups experience a downfield shift. For example, the carbon bearing the nitro group (ipso-carbon) in nitrobenzene is significantly deshielded. stackexchange.com In substituted indazoles, the chemical shifts of the carbon atoms within the heterocyclic and benzene (B151609) rings are diagnostic of the substitution pattern. rsc.orgnih.gov For example, the ¹³C NMR spectrum of 3-chloro-5-nitro-1H-indazole shows distinct signals for each of the seven carbon atoms, allowing for their unambiguous assignment. spectrabase.com

A comparative analysis of the NMR data for various substituted indazoles highlights the influence of different functional groups. For example, the ¹H and ¹³C NMR spectra of 5-chloro-3-phenyl-1H-indazole show characteristic signals that can be compared with those of 6-nitro-3-phenyl-1H-indazole to understand the electronic effects of the chloro and nitro substituents at different positions. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Indazoles This table is interactive. Users can sort and filter the data by clicking on the headers.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 6-Nitro-3-phenyl-1H-indazole | CDCl₃ | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 | rsc.org |

| 5-Chloro-3-phenyl-1H-indazole | CDCl₃ | 11.55 (br, 1H), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H) | 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35 | rsc.org |

| 7-Nitro-2-phenyl-2H-indazole | CDCl₃ | 8.65 (s, 1H), 8.37 (d, J = 7.6 Hz, 1H), 8.11 (d, J = 8.0 Hz, 1H), 7.97 (d, J = 7.6 Hz, 2H), 7.58-7.54 (m, 2H), 7.48-7.45 (m, 1H), 7.22 (d, J = 8.0 Hz, 1H) | 141.6, 139.9, 138.1, 129.8, 129.1, 129.0, 126.3, 125.9, 122.8, 121.7, 120.9 | rsc.org |

While 1D NMR provides essential information, complex structures and the presence of regioisomers often necessitate the use of two-dimensional (2D) NMR techniques.

COSY (Correlation Spectroscopy) is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) couplings, typically through three bonds (³JHH). researchgate.netsdsu.edu This is invaluable for tracing out spin systems within a molecule, helping to connect adjacent protons in the indazole ring and any substituents.

HSQC (Heteronuclear Single Quantum Coherence) provides correlations between protons and their directly attached carbons (¹JCH). researchgate.netsdsu.edu This technique is extremely powerful for assigning carbon signals based on the known assignments of their attached protons, or vice versa. The combination of COSY and HSQC allows for the confident assignment of both the proton and carbon skeletons of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining the spatial proximity of protons, which is particularly useful for differentiating regioisomers. nih.gov The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space, regardless of whether they are coupled through bonds. For example, in N-substituted indazoles, NOESY can be used to distinguish between N1 and N2 isomers by observing correlations between the protons of the substituent and the protons on the indazole ring. nih.gov

In the context of 3,5-dichloro-7-nitro-1H-indazole, 2D NMR techniques would be instrumental in confirming the substitution pattern. For example, a NOESY experiment could show a correlation between the N1-H proton and the H-6 proton, confirming the 1H-indazole tautomer. Similarly, the absence of a coupling between H-4 and H-6 in the COSY spectrum would be consistent with the 5-chloro substitution.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of the bonds present.

For this compound, key IR absorptions would include:

N-H stretching: A broad peak typically in the range of 3200-3500 cm⁻¹, characteristic of the N-H bond in the indazole ring.

C=C and C=N stretching: Aromatic ring and indazole ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

N-O stretching (nitro group): Strong, characteristic asymmetric and symmetric stretching bands for the nitro group are expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-Cl stretching: The carbon-chlorine stretching vibrations typically appear in the 600-800 cm⁻¹ region.

The IR spectra of various substituted indazoles, such as 3-(4-bromophenyl)-5-chloro-1H-indazole and ethyl 3-phenyl-1H-indazole-6-carboxylate, show these characteristic bands, confirming the presence of the respective functional groups. rsc.org

Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. nih.gov This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₇H₃Cl₂N₃O₂. HRMS analysis would involve ionizing the molecule and measuring its mass with high precision. The experimentally determined mass is then compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, ¹⁶O, and ³⁵Cl). A close match between the experimental and theoretical mass, usually within a few parts per million (ppm), provides definitive confirmation of the molecular formula. nih.govnih.gov

The process helps in distinguishing the target compound from other potential isomers or impurities, ensuring the identity of the synthesized molecule. frontiersin.org

Table 1: HRMS Data for Molecular Formula Confirmation of C₇H₃Cl₂N₃O₂

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₃Cl₂N₃O₂ |

| Theoretical Exact Mass ([M+H]⁺) | 233.9624 u |

| Expected Experimental Mass | ~233.9624 ± 0.0005 u |

This table is illustrative, showing the expected values for a typical HRMS analysis.

Elemental Analysis for Compound Composition Verification

Elemental analysis provides quantitative data on the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This classic analytical technique is used to verify the purity and empirical formula of a synthesized substance. The experimentally determined percentages of each element are compared against the theoretically calculated values derived from the molecular formula.

For a pure sample of this compound (C₇H₃Cl₂N₃O₂), the experimental results must align with the calculated percentages within an acceptable margin of error, typically ±0.4%. This agreement validates that the isolated compound has the correct elemental makeup. mdpi.com

Table 2: Elemental Composition Data for this compound

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 36.24% |

| Hydrogen (H) | 1.30% |

| Nitrogen (N) | 18.11% |

| Chlorine (Cl) | 30.56% |

This table presents the calculated elemental composition for the target compound.

X-ray Diffraction Studies for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions

By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is produced. The analysis of this pattern allows for the complete elucidation of the molecular structure, including the exact spatial arrangement of atoms and the conformation of the molecule. mdpi.commdpi.com

Studies on analogs such as 3-chloro-1-methyl-5-nitro-1H-indazole and 1-allyl-3-chloro-5-nitro-1H-indazole provide valuable insights into the expected geometry of the indazole core. nih.govresearchgate.net The indazole ring system is typically found to be essentially planar. nih.govresearchgate.net The substituents, including the chlorine atoms and the nitro group, are nearly coplanar with the ring system. nih.govresearchgate.net This technique also reveals the nature of intermolecular interactions, such as hydrogen bonds and other close contacts that dictate how molecules arrange themselves in the crystal. researchgate.net For example, in the crystal structure of 1-allyl-3-chloro-5-nitro-1H-indazole, molecules are linked by C—H⋯O hydrogen bonds. researchgate.net

Table 3: Crystallographic Data for Analogs of this compound

| Parameter | 3-chloro-1-methyl-5-nitro-1H-indazole nih.govresearchgate.net | 1-allyl-3-chloro-5-nitro-1H-indazole researchgate.net |

|---|---|---|

| Molecular Formula | C₈H₆ClN₃O₂ | C₁₀H₈ClN₃O₂ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | Pca2₁ |

| a (Å) | 3.8273 (2) | 13.3025 (6) |

| b (Å) | 14.678 (6) | 5.5681 (3) |

| c (Å) | 15.549 (6) | 14.4162 (7) |

| **β (°) ** | 96.130 (9) | 90 |

| **V (ų) ** | 868.5 (6) | 1068.12 (9) |

| Z | 4 | 4 |

Computational Chemistry and Cheminformatics Applied to 3,5 Dichloro 7 Nitro 1h Indazole

Quantum Mechanical (QM) and Density Functional Theory (DFT) Investigations

Quantum mechanical and, more specifically, Density Functional Theory (DFT) calculations are pivotal in elucidating the fundamental properties of 3,5-Dichloro-7-nitro-1H-indazole at the atomic level. These methods allow for the accurate prediction of various molecular attributes, offering a theoretical framework to understand its behavior.

Prediction of Electronic Structure, Molecular Orbitals (FMO), and Energy Band Gaps

DFT calculations are instrumental in mapping the electronic landscape of this compound. The electronic structure, particularly the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the energy band gap, is a critical parameter for assessing the molecule's stability and reactivity. A smaller energy gap generally implies higher reactivity.

For analogous nitro-substituted heterocyclic systems, the HOMO is typically localized over the electron-rich aromatic ring system, while the LUMO is concentrated on the electron-withdrawing nitro group. This separation of frontier molecular orbitals (FMOs) is characteristic of charge-transfer interactions within the molecule.

Table 1: Predicted Frontier Molecular Orbital Energies and Energy Gap for a Representative Nitroindazole Derivative

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| Energy Gap (ΔE) | 3.7 |

Note: The data in this table is representative of a typical nitroindazole derivative and is used for illustrative purposes due to the absence of specific published data for this compound.

Computational Validation of Spectroscopic Data (e.g., NMR Shifts)

A significant application of DFT is the computational validation of experimental spectroscopic data. By calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts, researchers can confirm the structural assignment of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a common approach for predicting NMR spectra. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects and intermolecular interactions. For related nitroindazole compounds, DFT calculations have been successfully employed to assign proton and carbon NMR signals, providing a robust method for structural elucidation.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the nitro group is expected to be a region of strong negative potential due to the high electronegativity of the oxygen atoms. The hydrogen atom on the indazole nitrogen would likely be a region of positive potential. The chlorine atoms will also influence the electrostatic potential distribution. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with a biological target.

Thermodynamic Parameters and Stability Analysis of Tautomers

Indazole derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers. Computational methods can be used to calculate the thermodynamic parameters, such as the relative energies and Gibbs free energies, of these tautomers to predict their relative stability. For the parent indazole, the 1H tautomer is generally found to be more stable than the 2H tautomer. The presence of substituents, such as the chloro and nitro groups in this compound, can influence the tautomeric equilibrium. Understanding the predominant tautomeric form is essential as it governs the molecule's chemical and biological properties.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques extend the insights gained from QM/DFT calculations to explore the interactions of this compound with larger biological systems.

Molecular Docking for Interaction Prediction with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

Given that various nitroindazole derivatives have shown inhibitory activity against enzymes like nitric oxide synthase (NOS), it is plausible to hypothesize that this compound may also interact with such biological targets. A molecular docking study would involve placing the 3D structure of this compound into the active site of a target protein and scoring the different binding poses based on their predicted binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 2: Illustrative Molecular Docking Results of a Nitroindazole Derivative with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.2 |

| Interacting Residues | TYR-341, ARG-382, TRP-409 |

| Key Interactions | Hydrogen bond with ARG-382, Pi-Pi stacking with TRP-409 |

Note: This table presents hypothetical data to illustrate the type of information obtained from a molecular docking study, as specific docking results for this compound are not currently available in the public domain.

QM/MM Simulations for Reaction Pathway and Transition State Analysis

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations represent a powerful computational methodology for studying chemical reactions in complex systems. While specific QM/MM studies focused exclusively on the reaction pathways of this compound are not extensively detailed in the public literature, the application of quantum mechanics has been instrumental in understanding the reactivity of the core indazole structure.

For instance, theoretical calculations at the B3LYP/6-311++G(d,p) level have been used to study the reaction mechanism of C-nitro-1H-indazoles with formaldehyde. nih.gov These studies are crucial for understanding how substituents, such as the nitro group at the 7-position, influence the electronic structure and reactivity of the indazole ring system. The 7-nitro-1H-indazole was noted to be unreactive under certain conditions, a phenomenon that can be explained by analyzing the calculated electron distribution and orbital energies. nih.gov

A typical QM/MM simulation for reaction pathway analysis of a compound like this compound would involve:

System Setup: Defining the reacting molecule (the QM region) and the surrounding environment, such as a solvent or a protein active site (the MM region).

Potential Energy Surface Scan: Systematically mapping the energy landscape as the reactants transform into products to identify the minimum energy path.

Transition State Search: Locating the highest energy point along the reaction coordinate, which corresponds to the transition state. This is critical for calculating the activation energy and reaction rates.

Such simulations would provide invaluable, atomistic-level detail on how this molecule partakes in chemical transformations, for example, in nucleophilic aromatic substitution reactions, which are key for creating a diverse library of derivatives.

Molecular Dynamics Simulations for Ligand Stability and Conformational Analysis

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for investigating the dynamic behavior of molecules over time. For derivatives of this compound, MD simulations have been pivotal in assessing their stability as ligands when bound to biological targets and in analyzing their accessible conformations.

In a study on novel 3-chloro-6-nitro-1H-indazole derivatives as potential antileishmanial agents, MD simulations were performed on the most promising compound complexed with its target enzyme, Leishmania trypanothione (B104310) reductase (TryR). tandfonline.comnih.gov The simulations, conducted over a significant timescale, aimed to understand the structural stability and intermolecular affinity of the ligand within the enzyme's active site. tandfonline.com Key findings from such simulations often include:

Root Mean Square Deviation (RMSD): This metric tracks the positional deviation of the ligand and protein backbone atoms from their initial docked conformation. A stable RMSD value, typically fluctuating within a narrow range (e.g., 1–3 Å), indicates that the ligand remains in a stable binding pose throughout the simulation. tandfonline.comnih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to post-process MD trajectories and estimate the binding free energy of the protein-ligand complex. A more negative value suggests a stronger, more stable interaction. tandfonline.com

Interaction Analysis: MD simulations allow for detailed analysis of the specific interactions (hydrogen bonds, hydrophobic contacts) that maintain the ligand's position in the binding pocket and how these interactions evolve over time.

Conformational analysis through MD is also crucial. researchgate.net The flexibility of a ligand can significantly impact its binding affinity. By simulating the ligand in a solvent or within a binding site, researchers can identify the most stable, low-energy conformations that are relevant for biological activity. This information is vital for understanding structure-activity relationships and for designing more rigid, pre-organized ligands with improved potency.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatic Approaches

QSAR and cheminformatics provide the tools to translate complex chemical information into predictive models that link a molecule's structure to its biological activity, reactivity, or other properties.

Both 2D- and 3D-QSAR models have been successfully developed for various series of indazole derivatives to understand the structural requirements for their biological activities. nih.govtandfonline.com

2D-QSAR models establish a mathematical relationship between the biological activity and calculated molecular descriptors from the 2D structure, such as topological indices, electronic parameters, and physicochemical properties. researchgate.netnih.govnih.gov For example, a QSAR study on hexahydro-indazole derivatives identified the importance of topological parameters in defining their antimicrobial activity. nih.gov

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D arrangement of atoms. nih.gov These models are built by aligning a set of molecules and calculating their steric and electrostatic fields. The resulting contour maps highlight regions in space where modifications to the chemical structure would likely lead to an increase or decrease in activity. For a series of indazole derivatives acting as HIF-1α inhibitors, 3D-QSAR studies were performed to understand the variables influencing their inhibitory potency. nih.govtandfonline.com The steric and electrostatic maps generated provided a structural framework for designing new, more potent inhibitors. nih.gov

The table below summarizes the statistical validation parameters typically used in QSAR model development.

| Parameter | Description | Typical Value for a Good Model |

| r² (or R²) | Coefficient of determination; measures the goodness of fit of the model. | > 0.6 |

| q² (or Q²) | Cross-validated r²; measures the internal predictive ability of the model. | > 0.5 |

| r²_pred (or R²_ext) | Predictive r² for an external test set; measures the external predictive ability. | > 0.5 |

| F-value | Fisher test value; indicates the statistical significance of the model. | High value |

| RMSE | Root Mean Square Error; measures the deviation between predicted and actual values. | Low value |

Table 1: Common statistical parameters for validating QSAR models.

The ultimate goal of computational analysis is to derive actionable insights for the design of new and improved molecules. Data from quantum mechanical calculations, molecular dynamics, and QSAR models are integrated to build a comprehensive understanding of the structure-property relationships of this compound derivatives.

For instance, analysis of antileishmanial activity data for a series of 3-chloro-6-nitro-1H-indazole derivatives revealed that the type of heterocyclic ring attached to the indazole core significantly influenced efficacy. nih.gov Derivatives containing a triazole ring were found to be more potent than those with isoxazoline (B3343090) or isoxazole (B147169) rings. nih.gov This experimental finding was corroborated by molecular docking and MD simulations, which showed more stable interactions for the triazolic derivatives within the target enzyme's active site. tandfonline.comnih.gov

Similarly, 3D-QSAR contour maps provide direct visual cues for derivative design. nih.gov A map might show that a bulky, electron-donating group is favored in one region, while a small, hydrogen-bond acceptor is preferred in another. This information guides chemists in selecting the appropriate building blocks for synthesis. The integration of these computational insights with synthetic feasibility allows for a rational, hypothesis-driven approach to designing novel derivatives of this compound with enhanced reactivity or biological efficacy. tandfonline.comnih.govnih.gov

Explorations of 3,5 Dichloro 7 Nitro 1h Indazole As a Scaffold in Advanced Chemical Biology Research

Indazole Derivatives as Probes for Molecular Target Interactions

Indazole derivatives, including those based on the 3,5-dichloro-7-nitro-1H-indazole scaffold, are instrumental in the development of molecular probes to investigate interactions with biological targets. These probes are designed to bind with high affinity and selectivity to specific enzymes or receptors, enabling the study of their function and role in cellular processes.

Design Principles for Modulating Binding to Enzymes (e.g., Kinase Inhibitors, Nitroreductases)

The design of indazole-based inhibitors for enzymes like kinases and nitroreductases hinges on several key principles aimed at optimizing their binding affinity and selectivity.

Kinase Inhibitors:

Protein kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is often implicated in diseases like cancer. cuni.cz The development of kinase inhibitors is a major focus in drug discovery. cuni.cz For indazole-based kinase inhibitors, the design strategy often involves:

Scaffold Hopping and Fragment-Based Design: Starting from a known kinase inhibitor, fragments of the molecule can be replaced with an indazole scaffold to explore new chemical space and improve properties. rsc.org De novo design approaches can also generate novel indazole-based structures. rsc.org

Targeting the ATP-Binding Site: Many kinase inhibitors are designed to compete with ATP for binding to the enzyme's active site. cuni.cz The indazole ring can serve as a core scaffold that presents substituents in the correct orientation to interact with key residues in the ATP pocket.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the indazole core with different substituents helps in understanding which chemical groups are essential for activity and selectivity. For example, the addition of a 3,5-dichlorophenyl group to an indazole scaffold has been explored for its potential to inhibit fibroblast growth factor receptor (FGFR) kinases. nih.gov

Nitroreductase Probes:

Nitroreductases (NTRs) are enzymes that are overexpressed in hypoxic environments, a characteristic feature of many solid tumors. rsc.orgnih.gov This makes NTRs a valuable biomarker for detecting and imaging hypoxic cancer cells. Fluorescent probes for NTR detection are often designed based on the following principles:

Quenched Fluorescence Mechanism: A common strategy is to attach a nitro group, which acts as a fluorescence quencher, to a fluorophore. nih.govresearchgate.net In the presence of NTR, the nitro group is reduced to an amino group, leading to a "turn-on" of the fluorescence signal. nih.govresearchgate.net

Bioreductive Activation: The 7-nitro group on the indazole ring is a key functional group that can be selectively reduced by nitroreductases. This bioreductive process is central to the activation of these molecules as probes or prodrugs in hypoxic conditions. nih.govnih.gov

Fast Response and High Selectivity: An ideal probe should react quickly and specifically with NTR to provide a real-time readout of enzyme activity. rsc.orgresearchgate.net

Bioreduction Pathways of the Nitro Group and Formation of Reactive Intermediates

The bioreduction of the nitro group on 7-nitroindazole (B13768) derivatives is a critical step in their mechanism of action, particularly for probes designed to detect nitroreductase activity. This process typically occurs under hypoxic conditions where nitroreductase enzymes are more active. nih.gov

The reduction of the nitroaromatic compound is catalyzed by nitroreductase in the presence of a coenzyme like NADH, which acts as an electron donor. nih.govresearchgate.net This enzymatic reaction converts the nitro group (-NO2) into an amino group (-NH2). nih.gov This transformation can lead to the generation of reactive intermediates and a significant change in the molecule's electronic properties.

This conversion from a nitro to an amino group can trigger a "turn-on" fluorescence response in appropriately designed probes. nih.gov The nitro group often quenches the fluorescence of the parent molecule. Its reduction to an amino group restores fluorescence, providing a detectable signal that correlates with nitroreductase activity. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of potent and selective inhibitors based on the this compound scaffold. By systematically altering the chemical structure and observing the effect on biological activity, researchers can identify key molecular features required for effective target engagement.

Impact of Substituent Position and Electronic Effects on Molecular Recognition

The position and electronic nature of substituents on the indazole ring system have a profound impact on how the molecule is recognized by its biological target.

Substituent Position: The specific placement of functional groups determines the molecule's three-dimensional shape and its ability to fit into the binding site of an enzyme. For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, the substitution pattern on the indazole ring was found to be crucial for inhibitory activity. nih.gov

Electronic Effects: The electron-withdrawing or electron-donating properties of substituents can influence the charge distribution across the molecule, affecting its ability to form hydrogen bonds, and other non-covalent interactions with the target protein. The strong electron-withdrawing nature of the nitro group at the 7-position and the chloro groups at the 3- and 5-positions significantly influences the electronic character of the this compound scaffold.

Comparison with Structural Analogs and Isomers to Elucidate Pharmacophoric Features

To understand the essential pharmacophoric features—the spatial arrangement of functional groups necessary for biological activity—researchers often compare the activity of this compound with its structural analogs and isomers.

Importance of the Indazole Core: The indazole nucleus itself is a critical pharmacophoric element in many biologically active compounds. nih.gov

Role of Specific Substituents: Comparing analogs with different substituents can highlight the importance of specific groups for target binding. For example, studies on 7-nitroindazole and its derivatives, such as 3-bromo-7-nitroindazole (B43493), have shown that the nature of the substituent at the 3-position can significantly affect the potency and selectivity of nitric oxide synthase (NOS) inhibition. wikipedia.orgnih.gov 3-bromo-7-nitroindazole was found to be a more potent inhibitor of rat cerebellar nitric oxide synthase than 7-nitroindazole. rndsystems.com

Isomeric Comparisons: Examining different isomers, where the positions of the substituents are varied, can reveal the optimal geometry for interaction with the target.

Future Directions in the Design and Application of this compound Analogs

The unique chemical properties of the this compound scaffold pave the way for several exciting future research directions.

Development of Multi-Target Inhibitors: The indazole scaffold can be further elaborated to design inhibitors that target multiple kinases or other enzymes simultaneously. This approach could be beneficial in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. researchgate.net

Enhanced Probes for Hypoxia Imaging: Further refinement of the fluorophore component and optimization of the bioreductive linker could lead to the development of next-generation probes with improved sensitivity, faster response times, and better suitability for in vivo imaging of hypoxic tumors.

Exploration of New Biological Targets: The versatility of the indazole scaffold suggests that derivatives of this compound could be screened against a wider range of biological targets to uncover novel therapeutic applications.

By continuing to explore the structure-activity relationships and design principles outlined above, the scientific community can unlock the full potential of this compound and its analogs in advanced chemical biology research and drug discovery.

Compound Information Table

Asymmetric Functionalization and Chiral Induction in Indazole Systems

The introduction of chirality into drug candidates is a cornerstone of modern medicinal chemistry, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. While specific studies on the asymmetric functionalization of this compound are not extensively reported in the literature, the general principles of indazole chemistry allow for the exploration of potential stereoselective transformations.

The indazole ring possesses several positions amenable to functionalization where chirality can be induced. The N1 position of the pyrazole (B372694) ring is a key site for introducing chiral auxiliaries, which can then direct subsequent stereoselective reactions on the scaffold. Furthermore, advanced catalytic systems involving transition metals could enable enantioselective C-H functionalization or cross-coupling reactions at the chlorinated positions (C3 and C5). The electron-withdrawing nature of the nitro and chloro substituents influences the reactivity of the C-H bonds on the aromatic ring, potentially allowing for site-selective functionalization under carefully controlled, asymmetric conditions. The development of such methodologies would be a significant step toward unlocking the full potential of chiral indazole derivatives in creating highly specific biological probes and therapeutic agents.

Rational Design of Multi-Targeted Agents based on Indazole Scaffold

The concept of "one molecule, multiple targets" has gained significant traction in drug discovery, particularly in complex diseases like cancer. Rational drug design is a crucial approach in developing these multi-targeted agents. mdpi.com This strategy involves designing molecules that can simultaneously modulate the activity of several key biological targets, such as protein kinases involved in tumorigenesis and angiogenesis. nih.gov

The this compound scaffold is well-suited for this design paradigm.

Indazole Core: The indazole ring itself is a well-established "hinge-binding" motif for many protein kinases, providing a solid foundation for inhibitor design.

Dichloro-Substitution: The chlorine atoms at the C3 and C5 positions are particularly valuable. They serve as versatile synthetic handles for introducing different chemical moieties through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core, enabling the optimization of interactions with the distinct binding pockets of multiple target proteins.

Nitro Group: The 7-nitro group acts as a powerful electron-withdrawing group and a potential hydrogen bond acceptor. It can also be chemically reduced to an amino group, providing a new vector for derivatization to engage with specific residues in a target's active site.

By strategically functionalizing these positions, a library of derivatives can be created where different substituents are designed to interact with the unique features of various kinase active sites, leading to a focused multi-targeted kinase inhibitor. nih.gov This approach has been successfully used with other heterocyclic cores, such as 7-azaindole (B17877) and dibenzo[b,d]furan, to develop potent anti-cancer agents. nih.govnih.gov

Development of Novel Heterocyclic Systems Incorporating the this compound Core

The functional groups on this compound make it an excellent starting material for the synthesis of more complex, novel heterocyclic systems. The reactivity of this scaffold allows for its incorporation into larger molecular architectures through various chemical transformations.

One prominent method for building new heterocyclic rings is through 1,3-dipolar cycloaddition reactions. nih.govnih.gov Research on the closely related compound, 3-chloro-6-nitro-1H-indazole, demonstrates how this core can be used to generate new bioactive molecules. nih.govnih.govresearchgate.net For instance, the indazole core can be functionalized with a dipolarophile, such as an allyl group, and then reacted with various dipoles to construct new rings. This strategy has been used to synthesize novel isoxazoline- and triazole-containing indazole derivatives. nih.gov The triazole rings, in particular, were efficiently synthesized with high regioselectivity using "click chemistry." nih.govnih.gov

These studies have shown that the nature of the newly attached heterocyclic ring significantly influences the biological activity of the resulting molecule. nih.gov For example, in a series of antileishmanial compounds derived from 3-chloro-6-nitro-1H-indazole, the triazole-containing derivatives were found to be more potent inhibitors than those containing an oxazoline (B21484) ring. nih.gov This highlights the modularity of using the indazole scaffold to build diverse heterocyclic systems with tunable biological profiles. The synthetic routes established for other substituted nitroindazoles provide a clear blueprint for how the this compound core can be similarly employed to create new chemical entities.

| Reaction Type | Reagents/Conditions | Resulting Heterocyclic System (Analogous) | Reference |

| 1,3-Dipolar Cycloaddition | Allyl-indazole + Nitrile Oxides | Isoxazoline-indazole derivatives | nih.gov |

| Click Chemistry (CuAAC) | Azide-functionalized molecules + Alkyne-indazole | 1,4-disubstituted Triazole-indazole derivatives | nih.govnih.gov |

| Nucleophilic Substitution | Hydrazine (B178648) | Hydrazinyl-indazole derivatives | researchgate.net |

| Reduction of Nitro Group | H₂/Pd-C or Na₂S₂O₄ | Amino-dichloro-indazole |

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-Dichloro-7-nitro-1H-indazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step halogenation and nitration reactions. For nitro-group introduction, refluxing with hydrazine hydrate in dimethylformamide (DMF) under controlled conditions (1–18 hours) is common. For example, a similar indazole derivative achieved 23% yield after recrystallization from DMF to remove isomers . Chlorination steps may employ SOCl₂, as demonstrated in related imidazole syntheses, where chlorination of hydroxyl precursors yielded stable intermediates . Key factors affecting yield include:

- Reaction time : Prolonged reflux (e.g., 18 hours) improves cyclization but risks decomposition.

- Purification : Recrystallization with water-ethanol mixtures or DMF enhances purity .

Table 1 : Representative Synthesis Parameters for Nitro-Indazole Derivatives

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitro introduction | Hydrazine hydrate, DMF, 1h reflux | 23% | |

| Chlorination | SOCl₂, 120°C, isopropyl alcohol | 65%* | |

| *Yield from analogous chlorination reaction. |

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ can resolve substituent positions. For example, indazole protons typically appear as doublets (δ 8.91–7.74 ppm), while nitro groups deshield adjacent carbons (δ 144–142 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for structure refinement. High-resolution data (≤1.0 Å) ensures accurate determination of Cl and NO₂ positions .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Methodological Answer :

- Thermal Stability : Avoid prolonged heating >150°C, as nitro groups may decompose.

- Storage : Store in anhydrous conditions (e.g., desiccators) to prevent hydrolysis. Similar nitro-indazoles degrade in humid environments, forming amine byproducts .

Advanced Research Questions

Q. How do electronic effects of chlorine and nitro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Insight : The nitro group acts as a strong electron-withdrawing group, deactivating the indazole ring. Chlorine substituents at C3/C5 further reduce electron density, limiting electrophilic substitution. For Friedel-Crafts acylation, AlCl₃ catalysis may be required to activate electrophiles .

- Experimental Design : Use computational tools (DFT calculations) to map electron density distribution and predict reactive sites.

Q. What strategies resolve contradictions in crystallographic data for nitro-indazole derivatives?

- Methodological Answer :

- Data Refinement : SHELXL’s twin refinement module can address twinning in high-symmetry crystals. For example, pseudo-merohedral twinning in nitro-indazoles may require using the TWIN/BASF commands .

- Validation Tools : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm substituent orientations .

Q. How can researchers optimize the reduction of the nitro group in this compound to synthesize amino derivatives?

- Methodological Answer :

- Catalytic Reduction : Use Raney nickel with hydrazine hydrate in isopropyl alcohol/DMF. Monitor reaction progress via TLC to avoid over-reduction. A 65% yield was reported for a similar compound after 12-hour stirring .

- Alternative Methods : Electrochemical reduction under acidic conditions minimizes side reactions.

Data Contradiction Analysis

Table 2 : Addressing Yield Discrepancies in Nitro-Indazole Synthesis

| Issue | Possible Causes | Resolution Strategy | Reference |

|---|---|---|---|

| Low yield (23%) | Isomer formation during cyclization | Recrystallization with DMF | |

| High impurity | Incomplete chlorination | Prolong SOCl₂ reaction time |

Key Takeaways for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.